molecular formula C10H11F3O4S B13085638 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate CAS No. 1956327-62-0

3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate

Cat. No.: B13085638
CAS No.: 1956327-62-0
M. Wt: 284.25 g/mol
InChI Key: KUZRGOYEGKUIGA-UHFFFAOYSA-N
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Description

3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate: is an organic compound characterized by the presence of a hydroxyphenyl group and a trifluorobutane sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate typically involves the reaction of 3-hydroxyphenol with 4,4,4-trifluorobutane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, in the presence of a suitable base.

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe or reagent to study enzyme activities and biochemical pathways. Its trifluorobutane sulfonate group can interact with biological molecules, providing insights into molecular interactions.

Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique structure may offer advantages in terms of bioavailability and target specificity.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate involves its interaction with molecular targets through its hydroxyphenyl and trifluorobutane sulfonate groups. These interactions can lead to changes in the structure and function of target molecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-carboxylate
  • 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-phosphate
  • 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-nitrate

Comparison: Compared to similar compounds, 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. The trifluorobutane moiety also contributes to its stability and resistance to metabolic degradation, making it a valuable compound in various applications.

Properties

CAS No.

1956327-62-0

Molecular Formula

C10H11F3O4S

Molecular Weight

284.25 g/mol

IUPAC Name

(3-hydroxyphenyl) 4,4,4-trifluorobutane-1-sulfonate

InChI

InChI=1S/C10H11F3O4S/c11-10(12,13)5-2-6-18(15,16)17-9-4-1-3-8(14)7-9/h1,3-4,7,14H,2,5-6H2

InChI Key

KUZRGOYEGKUIGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)O

Origin of Product

United States

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